molecular formula C8H5FN4 B14794727 3-Azidomethyl-2-fluoro-benzonitrile

3-Azidomethyl-2-fluoro-benzonitrile

Cat. No.: B14794727
M. Wt: 176.15 g/mol
InChI Key: BHHIJLJJTWUQOV-UHFFFAOYSA-N
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Description

3-Azidomethyl-2-fluoro-benzonitrile is an organic compound with the molecular formula C8H5FN3 It is characterized by the presence of an azidomethyl group (-CH2N3) and a fluoro substituent on a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:

2-Fluorobenzonitrile+Sodium Azide3-Azidomethyl-2-fluoro-benzonitrile\text{2-Fluorobenzonitrile} + \text{Sodium Azide} \rightarrow \text{this compound} 2-Fluorobenzonitrile+Sodium Azide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Azidomethyl-2-fluoro-benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

    Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

3-Azidomethyl-2-fluoro-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azidomethyl-2-fluoro-benzonitrile involves its reactivity due to the presence of the azido group and the fluoro substituent. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The fluoro substituent can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Azidomethyl-benzonitrile: Lacks the fluoro substituent, leading to different reactivity and properties.

    2-Fluoro-benzonitrile: Lacks the azidomethyl group, resulting in different chemical behavior.

    3-Azidomethyl-4-fluoro-benzonitrile: Similar structure but with the fluoro substituent at a different position.

Uniqueness

3-Azidomethyl-2-fluoro-benzonitrile is unique due to the combination of the azidomethyl group and the fluoro substituent on the benzonitrile ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H5FN4

Molecular Weight

176.15 g/mol

IUPAC Name

3-(azidomethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C8H5FN4/c9-8-6(4-10)2-1-3-7(8)5-12-13-11/h1-3H,5H2

InChI Key

BHHIJLJJTWUQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CN=[N+]=[N-]

Origin of Product

United States

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